Atazanavir S,S,R,S-Diastereomer

Übersicht

Beschreibung

Atazanavir S,S,R,S-Diastereomer is a specific stereoisomer of the antiretroviral drug Atazanavir. It is a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. The compound is characterized by its unique stereochemistry, which contributes to its specific biological activity and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atazanavir S,S,R,S-Diastereomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in the synthesis include protecting groups, coupling agents, and chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to maintain the stereochemical integrity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the quality of the product throughout the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Atazanavir S,S,R,S-Diastereomer undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformation without compromising the stereochemistry of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Atazanavir S,S,R,S-diastereomer has several applications across various scientific fields:

- Chemistry : It serves as a reference standard in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods are crucial for ensuring the purity and quality of pharmaceutical formulations.

- Biology : The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. Research focuses on understanding its binding affinity to HIV-1 protease, which is critical for developing effective HIV treatments.

- Medicine : this compound is investigated for its role in combination antiretroviral therapy. It is particularly noted for its effectiveness in pediatric populations as a second-line treatment option due to its favorable dosing regimen and lower side effects compared to other protease inhibitors .

- Industry : The compound is utilized in pharmaceutical formulation development, ensuring that products meet regulatory standards for quality and efficacy. It also plays a role in quality control processes within pharmaceutical manufacturing.

Pediatric Applications

A systematic review assessed the safety and effectiveness of atazanavir use in children and adolescents living with HIV. Key findings include:

- Study Population : The review included data from five studies involving 975 children and adolescents, with 56% receiving atazanavir.

- Safety Profile : Transient hyperbilirubinemia was reported as a common adverse effect, occurring in approximately 50% of patients .

- Effectiveness : Increases in CD4 cell counts and decreases in HIV viral load were observed at 6 and 12 months post-treatment initiation .

These findings support atazanavir's use as a preferred second-line option for treating HIV in pediatric patients.

Comparative Studies

Research comparing atazanavir with darunavir revealed that both drugs are effective; however, atazanavir demonstrated a more favorable lipid profile, making it a better choice for certain patient populations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Reference standard for analytical methods |

| Biology | Studies on interactions with biological molecules |

| Medicine | Second-line treatment option for HIV |

| Industry | Quality control in pharmaceutical manufacturing |

Wirkmechanismus

Atazanavir S,S,R,S-Diastereomer exerts its effects by binding to the active site of HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, the compound prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This mechanism involves interactions with specific amino acid residues in the protease active site, disrupting its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Atazanavir S,R,R,S-Diastereomer

- Atazanavir S,R,S,R-Diastereomer

- Atazanavir S,S,S,R-Diastereomer

Uniqueness

Atazanavir S,S,R,S-Diastereomer is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for HIV-1 protease. Compared to other diastereomers, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These differences can impact its efficacy and safety profile in clinical use.

Biologische Aktivität

Atazanavir, a protease inhibitor used primarily in the treatment of HIV, exists in multiple stereoisomeric forms, including the S,S,R,S-diastereomer. This article focuses on the biological activity of this specific diastereomer, examining its pharmacodynamics, efficacy, resistance profiles, and potential clinical implications.

Chemical Structure and Stereochemistry

Atazanavir has four chiral centers, resulting in a total of 16 possible stereoisomers. The S,S,R,S configuration is one of the active forms, contributing to its pharmacological properties. The distinct stereochemical arrangement is crucial for its interaction with the HIV protease enzyme, which is essential for viral replication.

Atazanavir functions as an inhibitor of the HIV-1 protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. The binding affinity and inhibitory potency of atazanavir are influenced by its stereochemistry. Studies indicate that certain configurations may enhance binding efficiency, thereby increasing antiviral activity.

Efficacy

Clinical studies have demonstrated the efficacy of atazanavir in reducing viral load in HIV-infected patients. The S,S,R,S-diastereomer exhibits potent antiviral activity against various HIV strains. In vitro assays have shown that this diastereomer maintains effectiveness even against strains with reduced susceptibility to other protease inhibitors.

Resistance Mechanisms

Resistance to atazanavir can develop through mutations in the HIV protease gene. Notable mutations associated with decreased susceptibility include I50L, N88S, and I84V. Research indicates that while resistance can occur, the S,S,R,S-diastereomer retains a relatively high genetic barrier to resistance compared to other protease inhibitors. This characteristic is advantageous for long-term treatment regimens.

Case Studies

- Clinical Efficacy : A study involving 200 HIV-infected individuals treated with atazanavir/r (atazanavir with low-dose ritonavir) showed significant reductions in viral load over 48 weeks. Patients exhibited a median decrease in viral load of 2.5 log copies/mL.

- Resistance Development : In a cohort study analyzing patients who developed resistance during treatment, mutations leading to increased resistance were identified in 15% of participants after 24 weeks. However, the presence of multiple mutations was required to significantly impact the efficacy of the S,S,R,S-diastereomer.

Comparative Biological Activity

The following table summarizes key features of atazanavir compared to other protease inhibitors:

| Feature | Atazanavir (S,S,R,S) | Lopinavir | Ritonavir |

|---|---|---|---|

| Mechanism | Protease inhibition | Protease inhibition | Protease inhibition |

| Resistance Barrier | High | Moderate | Low |

| Dosing Frequency | Once daily | Twice daily | Twice daily |

| Common Side Effects | Hyperbilirubinemia | Diarrhea | Nausea |

| Drug Interactions | Moderate | High | High |

Pharmacokinetics

Atazanavir is primarily metabolized by CYP3A4 enzymes and has significant interactions with other drugs that affect this metabolic pathway. The S,S,R,S-diastereomer demonstrates favorable pharmacokinetic properties, including a long half-life that supports once-daily dosing regimens.

Eigenschaften

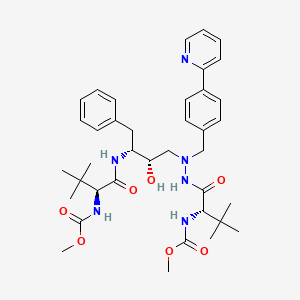

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-VWPRMMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099335 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292296-10-6 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292296-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.